An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, a key organoboron reagent in modern organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines its primary application in Suzuki-Miyaura cross-coupling reactions. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating its effective use in the synthesis of complex organic molecules.
Introduction
4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane, also known as o-tolylboronic acid pinacol ester, is an organic compound belonging to the family of boronate esters.[1] These compounds are widely utilized in organic chemistry, most notably as coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The pinacol ester group imparts greater stability and easier handling compared to the corresponding boronic acid, making it a preferred reagent in many synthetic applications.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane is provided in the table below. It is important to note that while some data is specific to the ortho isomer, other properties are estimated from its closely related meta and para isomers due to a lack of publicly available data for the ortho form.
| Property | Value | Reference |
| Chemical Name | 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane | [2] |
| Synonyms | o-Tolylboronic Acid Pinacol Ester, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene | [2] |
| CAS Number | 195062-59-0 | [2] |
| Molecular Formula | C₁₃H₁₉BO₂ | [3] |
| Molecular Weight | 218.10 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >97.0% (GC) | [2] |
Synthesis of 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane
The most common method for the synthesis of 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane involves the esterification of o-tolylboronic acid with pinacol. This reaction is typically carried out in an anhydrous solvent and can be driven to completion by the removal of water.
Experimental Protocol: Synthesis from o-Tolylboronic Acid and Pinacol
This protocol is a general procedure that can be adapted for the synthesis of various aryl boronate esters.
Reagents and Materials:
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o-Tolylboronic acid
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Pinacol
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Apparatus for filtration
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, dissolve o-tolylboronic acid (1 equivalent) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
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To this solution, add pinacol (1.05 equivalents) and anhydrous magnesium sulfate (1 equivalent).
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Stir the resulting heterogeneous mixture at room temperature for 16 hours.[4]
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Upon completion of the reaction (which can be monitored by thin-layer chromatography), filter the mixture to remove the magnesium sulfate.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
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The crude product can be purified by column chromatography on silica gel if necessary.
Logical Workflow for Synthesis:
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane | 195062-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane | C13H19BO2 | CID 2760598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
